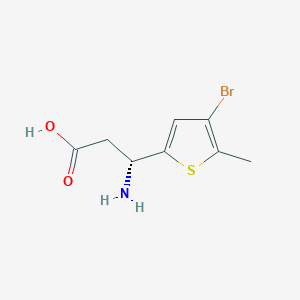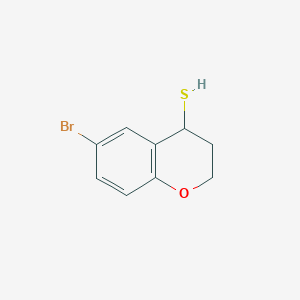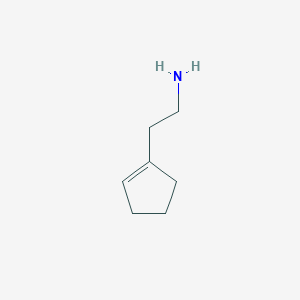
Octahydroindolizine-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydroindolizine-1-thiol is a heterocyclic compound that contains a sulfur atom in its structure. It is a derivative of indolizine, which is known for its diverse biological activities. The presence of the thiol group (-SH) in this compound makes it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octahydroindolizine-1-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide . These methods rely on the high nucleophilicity of sulfur to achieve the desired thiol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of thiourea or sodium hydrosulfide as sulfur sources is common, and the reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octahydroindolizine-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides are commonly used in substitution reactions with thiols.
Major Products Formed
Disulfides: Formed from the oxidation of thiols.
Thioethers: Formed from nucleophilic substitution reactions with alkyl halides.
Aplicaciones Científicas De Investigación
Octahydroindolizine-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of octahydroindolizine-1-thiol involves its interaction with various molecular targets. The thiol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Indolizine: A parent compound with diverse biological activities.
Thiazolidine: Another sulfur-containing heterocycle with similar chemical properties.
Pyrrole: A nitrogen-containing heterocycle with comparable reactivity.
Uniqueness
Octahydroindolizine-1-thiol is unique due to the presence of both the indolizine core and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H15NS |
|---|---|
Peso molecular |
157.28 g/mol |
Nombre IUPAC |
1,2,3,5,6,7,8,8a-octahydroindolizine-1-thiol |
InChI |
InChI=1S/C8H15NS/c10-8-4-6-9-5-2-1-3-7(8)9/h7-8,10H,1-6H2 |
Clave InChI |
XMUISHFWOWMMTM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCC(C2C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13307482.png)
![2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13307489.png)
![3-[(Propan-2-yloxy)methoxy]azetidine](/img/structure/B13307506.png)




![N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13307529.png)
![3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13307533.png)


![7-Methyl-6-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13307564.png)
